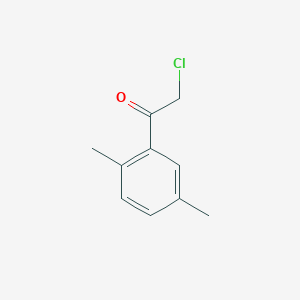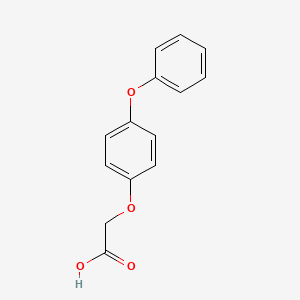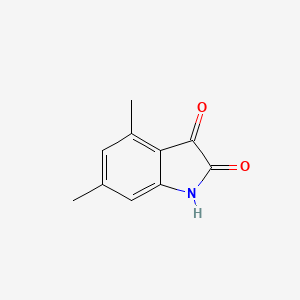
4,6-dimethyl-1H-indole-2,3-dione
概要
説明
“4,6-dimethyl-1H-indole-2,3-dione” is a chemical compound with the molecular formula C10H9NO2 . It is used for research and development purposes . It is not intended for medicinal or household use .
Synthesis Analysis
The synthesis of “4,6-dimethyl-1H-indole-2,3-dione” involves a reaction that is heated at 80° C. for 30 minutes . The reaction mixture is then cooled to room temperature and poured into ice-water . The precipitated solid is filtered, washed with water, and dried under vacuum to yield “4,6-dimethyl-1H-indole-2,3-dione” as an orange solid .
Molecular Structure Analysis
The molecular weight of “4,6-dimethyl-1H-indole-2,3-dione” is 175.18 . The IUPAC Standard InChI is InChI=1S/C10H9NO2 .
Physical And Chemical Properties Analysis
“4,6-dimethyl-1H-indole-2,3-dione” is a solid at room temperature . It should be stored at temperatures between 2-8°C .
科学的研究の応用
Synthesis and Heterocyclic Chemistry
4,6-Dimethyl-1H-indole-2,3-dione, as a derivative of isatin, plays a crucial role in heterocyclic chemistry, serving as a versatile building block for synthesizing a wide range of N-heterocycles. The synthetic versatility of isatins and their derivatives has been extensively explored in recent literature, highlighting their application in forming new heterocyclic compounds through various key reactions such as Pfitzinger, ring-opening, and ring expansion reactions. These developments offer insights into new ideas for further research in the synthesis of heterocyclic compounds (Sadeghian & Bayat, 2022).
Indole Synthesis and Classification
The synthesis of indoles, including 4,6-dimethyl-1H-indole-2,3-dione, has a rich history and remains a significant area of interest for organic chemists. A comprehensive framework for classifying all indole syntheses has been proposed, illustrating the diverse strategies for preparing indoles. This classification emphasizes the structural diversity and therapeutic properties of indole derivatives, underlining their importance across various scientific fields. The systematic approach to indole synthesis classification aids in understanding the history and current state of the art, fostering the development of new methodologies (Taber & Tirunahari, 2011).
Pharmacological Applications
Isatin and its analogs, including 4,6-dimethyl-1H-indole-2,3-dione, are recognized for their broad pharmacological activities. Their role as precursors for numerous pharmacologically active compounds highlights their significance in medicinal chemistry. Isatin derivatives exhibit antimicrobial, anticancer, antiviral, anticonvulsant, anti-inflammatory, and analgesic activities. This review focuses on synthetic methods and biological activities of isatin as anticonvulsant agents, demonstrating the compound's potential in developing new therapeutics (Mathur & Nain, 2014).
Green Chemistry Applications
The exploration of green approaches in organic synthesis highlights the utility of isatin derivatives in environmentally friendly chemical reactions. The use of deep eutectic mixtures (DESs) as an alternative to volatile organic solvents showcases the ongoing shift towards sustainable chemistry practices. The effectiveness of such mixtures in catalyzing crucial organic transformations underscores the importance of isatin derivatives in modern organic synthesis, paving the way for more sustainable chemical processes (Ali, Chinnam, & Aswar, 2021).
特性
IUPAC Name |
4,6-dimethyl-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-6(2)8-7(4-5)11-10(13)9(8)12/h3-4H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHOAYKZGNWFWSU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=O)C2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368399 | |
| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-dimethyl-1H-indole-2,3-dione | |
CAS RN |
49820-06-6 | |
| Record name | 4,6-dimethyl-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00368399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

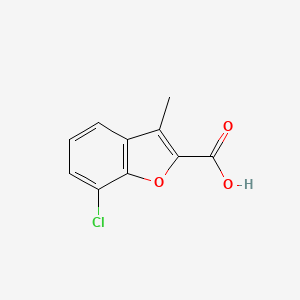
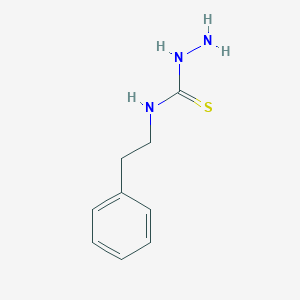
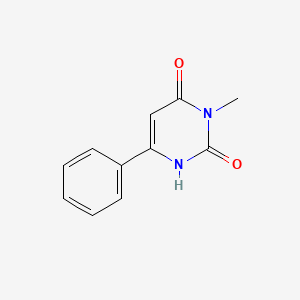
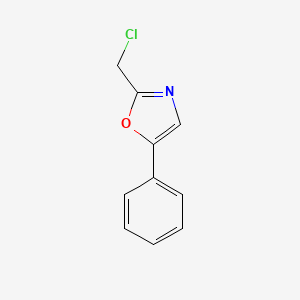
![2-[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B1349564.png)
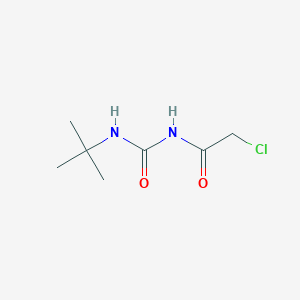
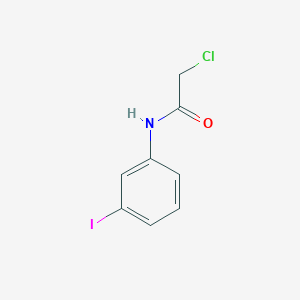
![6-Phenoxybenzo[d]thiazol-2-amine](/img/structure/B1349573.png)
![Benzenamine, 4-[(trifluoromethyl)sulfinyl]-](/img/structure/B1349578.png)
![2-Chloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B1349581.png)
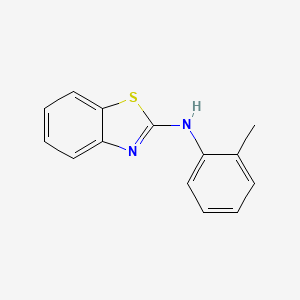
![1-Benzyl-3-methyl-1H-thieno[2,3-c]pyrazole-5-carboxylic acid](/img/structure/B1349592.png)
